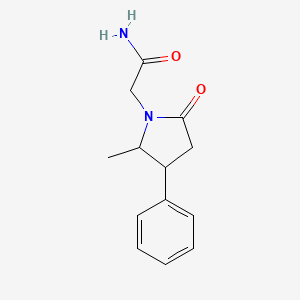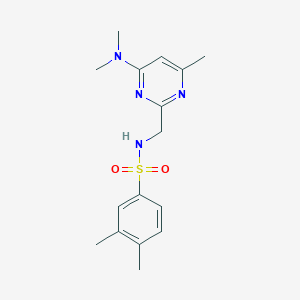
N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)-3,4-dimethylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)-3,4-dimethylbenzenesulfonamide is a complex organic compound known for its unique chemical structure and diverse applications in various fields, including chemistry, biology, medicine, and industry. Its distinct molecular configuration allows it to undergo various chemical reactions, making it a versatile compound of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)-3,4-dimethylbenzenesulfonamide typically involves the following steps:
Formation of the Pyrimidine Core: : The starting materials, such as 4-(dimethylamino)-6-methylpyrimidine, are synthesized through condensation reactions involving appropriate aldehydes and amines under controlled conditions.
Sulfonamide Formation: : The pyrimidine core is then reacted with 3,4-dimethylbenzenesulfonyl chloride in the presence of a base, such as triethylamine, to form the sulfonamide linkage.
Purification: : The crude product is purified using techniques like recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
For industrial-scale production, optimization of reaction conditions is crucial. This involves:
Catalysts: : Using efficient catalysts to increase reaction rates and yields.
Temperature Control: : Maintaining optimal temperatures to ensure maximum product formation.
Solvent Selection: : Choosing appropriate solvents to facilitate reactions and enhance product purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, typically involving reagents such as potassium permanganate or chromium trioxide, leading to the formation of various oxidized products.
Reduction: : Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, often resulting in the reduction of specific functional groups.
Substitution: : The compound can participate in nucleophilic or electrophilic substitution reactions, where various substituents are introduced into the molecule.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, chromium trioxide.
Reducing Agents: : Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: : Halogenating agents, organometallic reagents.
Major Products
Scientific Research Applications
N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)-3,4-dimethylbenzenesulfonamide has extensive applications in scientific research:
Chemistry: : Used as a building block for the synthesis of more complex molecules, aiding in the development of new chemical entities.
Biology: : Serves as a probe for studying biochemical pathways, enzyme activities, and cellular processes.
Medicine: : Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial activities.
Industry: : Utilized in the production of specialty chemicals, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)-3,4-dimethylbenzenesulfonamide involves:
Molecular Targets: : It may interact with specific enzymes, receptors, or proteins within biological systems, leading to modulation of their activities.
Pathways: : The compound can influence various biochemical pathways, potentially altering cellular functions or physiological responses.
Comparison with Similar Compounds
Compared to other sulfonamide and pyrimidine derivatives, N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)-3,4-dimethylbenzenesulfonamide stands out due to its unique combination of structural features and functional groups.
Similar Compounds
Sulfanilamide: : A simpler sulfonamide with broad antibacterial properties.
Pyrimethamine: : A pyrimidine derivative used as an antimalarial drug.
Trimethoprim: : Another pyrimidine-based compound with antibiotic properties, often used in combination with sulfonamides.
Properties
IUPAC Name |
N-[[4-(dimethylamino)-6-methylpyrimidin-2-yl]methyl]-3,4-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O2S/c1-11-6-7-14(8-12(11)2)23(21,22)17-10-15-18-13(3)9-16(19-15)20(4)5/h6-9,17H,10H2,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGOTXJFQFOWXJW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NCC2=NC(=CC(=N2)N(C)C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
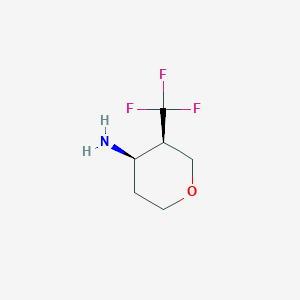
![2-((7-chloro-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2416632.png)
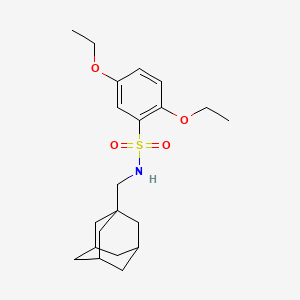
![N-(4-fluorophenyl)-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2416634.png)
![3-(2-chlorophenyl)-N-[(3,4-dimethoxyphenyl)methyl]-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B2416636.png)
![4-(methoxymethyl)-1-{1-[1-(thiophen-2-yl)cyclopentanecarbonyl]pyrrolidin-3-yl}-1H-1,2,3-triazole](/img/structure/B2416637.png)
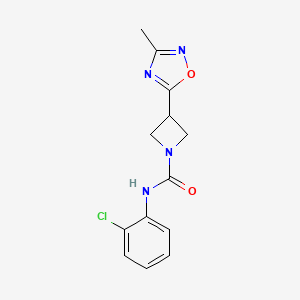

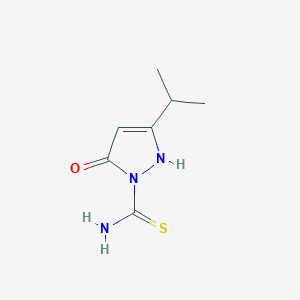
![2-(1H-benzo[d]imidazol-1-yl)-1-(3-((5-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)ethanone](/img/structure/B2416642.png)


![Ethyl 1-[morpholin-4-yl(phenyl)methyl]cyclohexane-1-carboxylate](/img/structure/B2416652.png)
